molecular formula C14H7F4NO B6377091 2-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% CAS No. 1261994-54-0

2-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95%

Cat. No. B6377091
CAS RN: 1261994-54-0
M. Wt: 281.20 g/mol
InChI Key: DECBFZQNXOHEJN-UHFFFAOYSA-N
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Description

2-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol (95%) is a compound that has been used in a variety of scientific research applications. It is a highly reactive compound, and its properties have been utilized in a variety of experiments.

Scientific Research Applications

2-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol (95%) has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as heterocycles, amines, and peptides. It has also been used as a catalyst in the synthesis of a variety of organic compounds. In addition, it has been used as a reagent in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and anti-cancer drugs.

Mechanism of Action

2-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol (95%) acts as a catalyst in the synthesis of a variety of organic compounds. It is believed to act as a Lewis acid, which is capable of forming a covalent bond with the substrate. This covalent bond activates the substrate, allowing for the desired reaction to occur.
Biochemical and Physiological Effects
2-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol (95%) has been used in a variety of scientific research applications. However, its biochemical and physiological effects are still not fully understood. It is believed to have an effect on the metabolism of certain compounds, and it has been shown to have an effect on the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

2-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol (95%) has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its high reactivity, which allows for the synthesis of a variety of organic compounds. In addition, it is relatively inexpensive and easy to obtain. However, it is also highly toxic, and must be handled with care.

Future Directions

The future directions for research involving 2-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol (95%) are numerous. One of the main areas of research is in the development of new synthesis methods for organic compounds. In addition, research can be done to further understand the biochemical and physiological effects of this compound. Finally, research can be done to develop new applications for this compound in the pharmaceutical industry.

Synthesis Methods

2-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol (95%) can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-chloro-5-(2-fluoro-3-trifluoromethylphenyl)phenol with potassium cyanide in the presence of acetic acid. The reaction is carried out at room temperature, and the product is isolated by distillation.

properties

IUPAC Name

4-[2-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F4NO/c15-13-10(2-1-3-11(13)14(16,17)18)8-4-5-9(7-19)12(20)6-8/h1-6,20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECBFZQNXOHEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684965
Record name 2'-Fluoro-3-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol

CAS RN

1261994-54-0
Record name 2'-Fluoro-3-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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